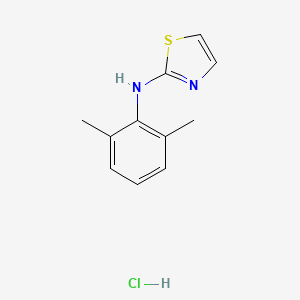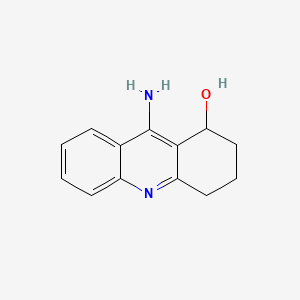
Velnacrine
Overview
Description
Velnacrine, also known as 1,2,3,4-tetrahydro-9-aminoacridine-1-ol maleate, is a potent cholinesterase inhibitor. It has been developed primarily as a therapeutic agent for Alzheimer’s disease due to its ability to enhance cholinergic functions. Pharmacological studies have demonstrated that this compound can improve learning and memory functions and reverse learning deficits in rodents .
Mechanism of Action
Target of Action
Velnacrine is a potent cholinesterase inhibitor . Its primary target is the enzyme acetylcholinesterase (AChE), which is found in various cellular types, including erythrocytes, platelets, leukocytes, and endothelial cells . AChE plays a crucial role in regulating the duration of acetylcholine-mediated neurotransmitter action on the postsynaptic receptors in cholinergic synapses .
Mode of Action
This compound acts by reversibly binding with and inactivating cholinesterases . This inhibits the hydrolysis of acetylcholine released from functioning cholinergic neurons, leading to an accumulation of acetylcholine at cholinergic synapses . The increased concentration of acetylcholine enhances cholinergic function .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the cholinergic pathway. By inhibiting AChE, this compound increases the concentration of acetylcholine, a key neurotransmitter in this pathway . This can improve learning and memory functions and reverse learning deficits caused either by scopolamine or lesions of the nucleus basalis magnocellularis (NBM) .
Pharmacokinetics
In pharmacokinetic studies in humans, plasma peak levels of this compound were reached within one hour after oral administration . The drug was rapidly eliminated with a half-life of about two to three hours . Steady-state plasma levels were reached after approximately three days of repeated dose treatment . There were dose-related increases in peak plasma concentrations (Cmax), areas under the plasma concentration-time curves (AUC), and the amount of drug excreted in the urine .
Result of Action
This compound’s action results in significant effects on attentional, short-term memory, and recent memory functions . It also significantly increases regional cerebral blood flow in the superior frontal and right parietal cortical areas in patients with Alzheimer’s disease . In the microcirculation level, this compound increases the number of adherent leukocytes in post-capillary venules .
Action Environment
The action of this compound can be influenced by environmental factors such as food intake . . This suggests that the timing of this compound administration in relation to meals could potentially influence its efficacy and stability.
Biochemical Analysis
Biochemical Properties
Velnacrine acts biochemically as a potent cholinesterase inhibitor . It enhances cholinergic functions by increasing the concentration of acetylcholine at cholinergic synapses through reversible inhibition of its hydrolysis by acetylcholinesterase .
Cellular Effects
This compound has shown efficacy in improving both normal and experimentally impaired mnemonic function in animals and humans . It increases the number of adherent leukocytes in post-capillary venules of Wistar rats’ mesentery muscle . In the presence of lipopolysaccharide (LPS), this compound seems to have an anti-inflammatory effect by diminishing TNF-α concentrations .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its action as a cholinesterase inhibitor . By inhibiting the enzyme acetylcholinesterase, it prevents the breakdown of the neurotransmitter acetylcholine, thereby increasing the concentration of acetylcholine at cholinergic synapses .
Temporal Effects in Laboratory Settings
There has been no research into the use of this compound as a cognitive enhancer in the treatment of Alzheimer’s disease since 1994 . The FDA peripheral and CNS drug advisory board voted unanimously against recommending approval . This decision was based on the toxic nature of this compound and lack of evidence of efficacy .
Dosage Effects in Animal Models
In animal models, this compound has shown to improve learning and memory functions
Metabolic Pathways
This compound is extensively metabolized with only approximately 10%, 19%, and 33% of the dose appearing in the urine as unchanged drug in humans, dogs, and rats, respectively
Transport and Distribution
In pharmacokinetic studies in humans, plasma peak levels of this compound were reached within one hour after oral administration, and the drug was rapidly eliminated with a half-life of about two to three hours . Steady-state plasma levels were reached after approximately three days of repeated dose treatment .
Subcellular Localization
As a cholinesterase inhibitor, it is likely to be localized in areas where acetylcholinesterase is present .
Preparation Methods
Synthetic Routes and Reaction Conditions: Velnacrine is synthesized through a multi-step process starting from acridine derivativesThe final product is then converted to its maleate salt form .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.
Reduction: The compound can be reduced to its corresponding amine and alcohol derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, especially at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Products include N-oxides and hydroxylated derivatives.
Reduction: Products include reduced amines and alcohols.
Substitution: Products include substituted acridine derivatives.
Scientific Research Applications
Velnacrine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying cholinesterase inhibition and related biochemical pathways.
Biology: Employed in research on neurodegenerative diseases, particularly Alzheimer’s disease, to study its effects on memory and learning.
Medicine: Investigated for its potential therapeutic effects in treating Alzheimer’s disease and other cognitive disorders.
Industry: Utilized in the development of new cholinesterase inhibitors and related pharmaceuticals.
Comparison with Similar Compounds
Tacrine: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: A more selective cholinesterase inhibitor with a longer duration of action.
Rivastigmine: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase.
Comparison: Velnacrine is unique in its chemical structure, which includes both an amino and a hydroxyl group on the acridine ring. This dual functionality allows for more versatile chemical reactions and potentially different pharmacokinetic properties compared to other cholinesterase inhibitors. Additionally, this compound has shown efficacy in improving both normal and experimentally impaired mnemonic functions in animals and humans .
Properties
IUPAC Name |
9-amino-1,2,3,4-tetrahydroacridin-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVVITIHAZBPKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046945 | |
| Record name | Velnacrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124027-47-0, 121445-24-7, 121445-26-9 | |
| Record name | Velnacrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124027-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Velnacrine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Velnacrine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Velnacrine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124027470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Velnacrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VELNACRINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQL6V4U301 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | VELNACRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2P6NV151K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | VELNACRINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFN3Z63E2C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Velnacrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042058 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of velnacrine?
A1: this compound primarily acts as an acetylcholinesterase (AChE) inhibitor. [] This means it prevents the breakdown of acetylcholine (ACh), a neurotransmitter crucial for learning and memory, leading to increased ACh levels in the synaptic cleft. [, , ]
Q2: How does AChE inhibition relate to potential therapeutic benefits in Alzheimer's disease?
A2: Alzheimer's disease is characterized by a decline in cholinergic function, including reduced ACh levels. [, , ] By inhibiting AChE, this compound was hypothesized to increase ACh levels, potentially ameliorating cognitive symptoms. [, , ]
Q3: Does this compound interact with other targets besides AChE?
A3: Research suggests that this compound might have additional effects beyond AChE inhibition. For instance, it has been shown to modulate erythrocyte nitric oxide bioavailability, potentially impacting microcirculation. [] Further studies have investigated its potential interactions with potassium channels at motor nerve terminals. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound has a molecular formula of C13H14N2O • C4H4O4, reflecting its structure as a maleate salt. Its molecular weight is 330.3 g/mol. [, ]
Q5: Are there any spectroscopic data available for this compound?
A5: Yes, spectroscopic techniques like proton NMR and GC/MS have been employed to characterize this compound and its metabolites. [, ] Powder X-ray diffraction data has also been used to analyze its crystal structure. []
Q6: How does the structure of this compound relate to its activity as an AChE inhibitor?
A6: this compound belongs to the aminoacridine family, which are known AChE inhibitors. [, ] Structural modifications, such as those explored with suronacrine (HP128), can significantly alter its pharmacological profile, affecting both its AChE inhibitory activity and potential for cholinoceptor blockade. [, ]
Q7: What is known about the absorption and metabolism of this compound?
A7: Studies indicate that this compound is well absorbed after oral administration. [] It undergoes extensive metabolism, primarily via hydroxylation of the tetrahydroaminoacridine ring, with several hydroxylated metabolites identified. [] Food intake appears to delay but not significantly affect the extent of absorption. []
Q8: How does the pharmacokinetic profile of this compound compare to other AChE inhibitors?
A8: this compound exhibits a longer elimination half-life (1.6–6 hours) than physostigmine (20–30 minutes). This difference is mainly attributed to a larger volume of distribution. [] Notably, the concentration of this compound in the cerebrospinal fluid (CSF) is lower than its average plasma concentration, suggesting limited penetration of the blood-brain barrier. []
Q9: How do factors like age and disease state influence the pharmacokinetics and pharmacodynamics of this compound?
A9: Research suggests that patients with Alzheimer's disease may exhibit altered tolerance to this compound compared to healthy elderly individuals. [, , ] This difference highlights the importance of considering disease-specific factors in drug development and emphasizes the need for clinical trials in the target population.
Q10: What in vitro models were used to study the effects of this compound?
A10: Researchers utilized various in vitro models to investigate this compound's effects, including isolated nerve-muscle preparations from chick and mouse, [] human erythrocyte suspensions, [, , ] and cultured hepatocytes from different species to assess cytotoxicity. []
Q11: What are the primary safety concerns associated with this compound?
A12: The most significant concern with this compound was its potential for hepatotoxicity, which was observed in a dose-dependent manner, particularly in patients with Alzheimer's disease. [, , , , ] This led to the development of statistical models like the Physician Reference Of Predicted Probabilities (PROPP) to assess the risk of hepatotoxicity in individuals considered for treatment. []
Q12: Were there any other significant side effects observed with this compound?
A13: Aside from hepatotoxicity, other common side effects included gastrointestinal disturbances like diarrhea, dizziness, nausea, and headaches. [, , ] These side effects, coupled with the risk of liver toxicity, contributed to the discontinuation of this compound's development as a therapeutic agent.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



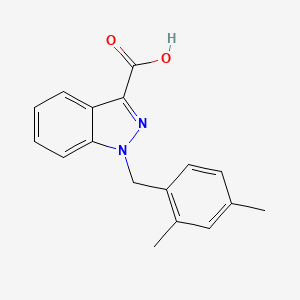
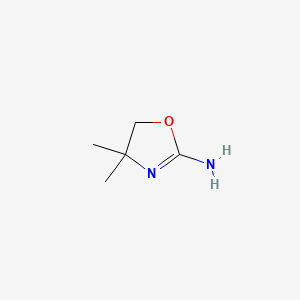
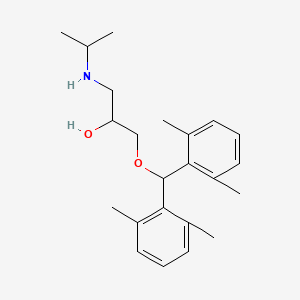
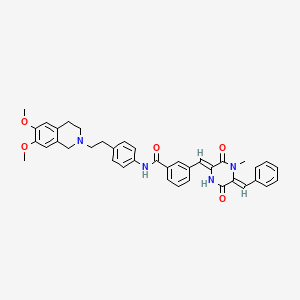
![3-[(Z)-[(5Z)-5-benzylidene-4-methyl-3,6-dioxopiperazin-2-ylidene]methyl]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide;hydrochloride](/img/structure/B1683414.png)
![N-(2,6-dichlorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B1683415.png)
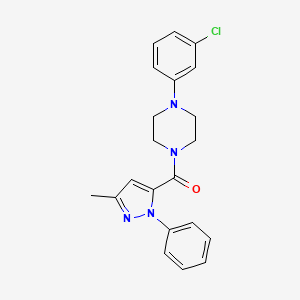
![Benzo[c][1,8]naphthyridin-6(5h)-One](/img/structure/B1683417.png)
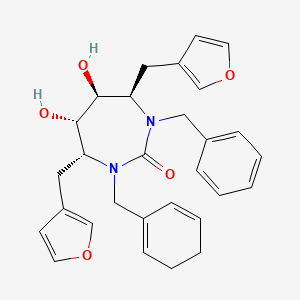
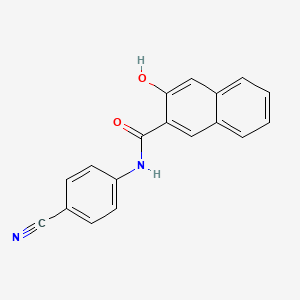
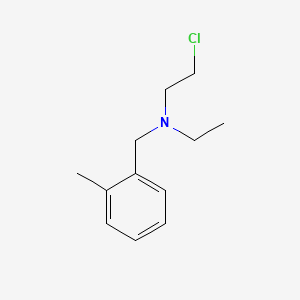
![3-Chloro-N-[(2e)-4-Methoxy-4-Oxobut-2-Enoyl]-L-Tyrosine](/img/structure/B1683422.png)
